molecular formula C17H24N2O B5695574 N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide

N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide

Cat. No. B5695574
M. Wt: 272.4 g/mol
InChI Key: PGYOJSVHHIFEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide, commonly known as A-836,339, is a potent and selective cannabinoid CB2 receptor agonist. It was first synthesized by Abbott Laboratories in 2005. Since then, it has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

A-836,339 selectively binds to and activates the cannabinoid CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to the inhibition of inflammatory responses, immune cell migration, and cell proliferation.
Biochemical and Physiological Effects:
A-836,339 has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been shown to reduce tumor growth in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using A-836,339 in lab experiments include its high potency and selectivity for the CB2 receptor, which allows for precise targeting of the immune system. However, its limited solubility in water and low oral bioavailability can pose challenges in its administration and delivery.

Future Directions

1. Further investigation of the potential therapeutic applications of A-836,339 in various diseases, including pain, inflammation, and neurodegenerative disorders.
2. Development of novel formulations and delivery methods to improve the solubility and bioavailability of A-836,339.
3. Investigation of the potential of A-836,339 in combination therapy with other drugs for enhanced therapeutic efficacy.
4. Study of the long-term safety and toxicity profile of A-836,339 in preclinical and clinical models.
5. Investigation of the role of the CB2 receptor in various physiological and pathological processes to identify new therapeutic targets.
In conclusion, A-836,339 is a potent and selective cannabinoid CB2 receptor agonist with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and explore its therapeutic potential.

Synthesis Methods

The synthesis of A-836,339 involves multistep reactions starting from commercially available starting materials. The key step involves the condensation of 3-isopropenylphenylacetic acid with 1-methyl-1-pyrrolidin-2-one, followed by reduction and acylation to obtain the final product.

Scientific Research Applications

A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. It has also been studied for its potential in cancer therapy.

properties

IUPAC Name

N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-13(2)14-8-7-9-15(12-14)17(3,4)18-16(20)19-10-5-6-11-19/h7-9,12H,1,5-6,10-11H2,2-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYOJSVHHIFEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-1-carboxylic acid [1-(3-isopropenyl-phenyl)-1-methyl-ethyl]-amide

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